molecular formula C23H18N4O4 B2871738 3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1207022-74-9

3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2871738
CAS No.: 1207022-74-9
M. Wt: 414.421
InChI Key: OZQGIFNTYQXRIY-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core, a furylmethyl group, and an oxadiazole moiety

Scientific Research Applications

3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of quinazolinones can vary widely depending on their structure and the biological target. They have been found to have antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with quinazolinones can vary widely depending on their structure and the specific biological targets they interact with .

Future Directions

The future directions in the research and development of quinazolinones are likely to involve the synthesis of new derivatives with improved biological activity and reduced side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furylmethyl and oxadiazole groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. The reaction conditions often require precise temperature control and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Unlike simpler compounds, its complex structure allows for a broader range of interactions and applications, making it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-15-6-4-7-16(12-15)21-24-20(31-25-21)14-26-19-10-3-2-9-18(19)22(28)27(23(26)29)13-17-8-5-11-30-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQGIFNTYQXRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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